molecular formula C12H14O3 B1336855 (E)-Ethyl 3-(3-methoxyphenyl)acrylate CAS No. 24393-55-3

(E)-Ethyl 3-(3-methoxyphenyl)acrylate

Cat. No. B1336855
M. Wt: 206.24 g/mol
InChI Key: UPOMPRQKAGEXPN-BQYQJAHWSA-N
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Patent
US07723391B2

Procedure details

Cyclopropanation of 3-methoxy-cinnamic acid methyl ester was carried out following the procedure of Ahmand et al., J Med. Chem 2001, 44, 3302-3310. Isopropyl-triphenylphosphonium iodide was prepared as described by Grieco et al., Tet. Lett. 1972, 36, 3781-3783. Briefly, a solution of 3-methoxy-cinnamic acid ethyl ester (14.6 g, 70.9 mmol) in 300 mL THF was cooled in a dry ice/acetone bath to approximately −78° C., and added dropwise to a −78° C. stirring solution of isopropyl-triphenylphosphonium iodide (51 g. 118 mmol) and n-butyl-lithium (54 mL, 135 mmol) in THF. The reaction mixture was allowed to warm to 0° C. with stirring for two hours, then was stirred at room temperature for 15 hours. The reaction mixture was poured onto ice and the resulting aqueous mixture was adjusted to neutral pH by addition of 1M aqueous H2SO4. The aqueous solution was extracted three times with a 1/1 mixture of hexanes/EtOAc and once with EtOAc. The combined organic layers were filtered through silica, and the filtrate was dried over MgSO4, filtered, and concentrated under reduced pressure to give 15.22 g of crude trans-3-(3-methoxy-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid ethyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
51 g
Type
reactant
Reaction Step Three
Quantity
54 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[C:3](=O)[CH:4]=[CH:5]C1C=CC=C(OC)C=1.[CH2:15]([O:17][C:18](=[O:29])[CH:19]=[CH:20][C:21]1[CH:26]=[CH:25][CH:24]=[C:23]([O:27][CH3:28])[CH:22]=1)[CH3:16].[I-:30].[CH:31]([P+:34]([C:47]1[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=1)([C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1)[C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1)([CH3:33])[CH3:32].C([Li])CCC.OS(O)(=O)=O>C1COCC1>[I-:30].[CH:31]([P+:34]([C:47]1[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=1)([C:35]1[CH:36]=[CH:37][CH:38]=[CH:39][CH:40]=1)[C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1)([CH3:33])[CH3:32].[CH2:15]([O:17][C:18]([C@H:19]1[C@H:20]([C:21]2[CH:26]=[CH:25][CH:24]=[C:23]([O:27][CH3:28])[CH:22]=2)[C:4]1([CH3:5])[CH3:3])=[O:29])[CH3:16] |f:2.3,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C=CC1=CC(=CC=C1)OC)=O
Step Two
Name
Quantity
14.6 g
Type
reactant
Smiles
C(C)OC(C=CC1=CC(=CC=C1)OC)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
51 g
Type
reactant
Smiles
[I-].C(C)(C)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
54 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise to a −78° C.
STIRRING
Type
STIRRING
Details
was stirred at room temperature for 15 hours
Duration
15 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted three times
ADDITION
Type
ADDITION
Details
with a 1/1 mixture of hexanes/EtOAc
FILTRATION
Type
FILTRATION
Details
The combined organic layers were filtered through silica
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[I-].C(C)(C)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Type
product
Smiles
C(C)OC(=O)[C@@H]1C([C@H]1C1=CC(=CC=C1)OC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.22 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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